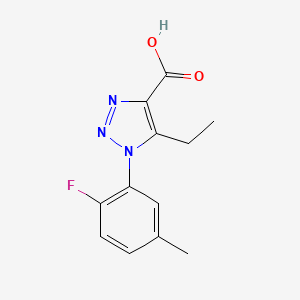

5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-ethyl-1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-6-7(2)4-5-8(10)13/h4-6H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNUEQGZFFQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=C(C=CC(=C2)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be an ethyl azide and a 2-fluoro-5-methylphenyl alkyne.

Substitution Reactions: The triazole ring is then functionalized with a carboxylic acid group through a series of substitution reactions. This can be achieved using reagents such as carbon dioxide or carboxylating agents under specific conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Applications De Recherche Scientifique

5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the fluoro-methylphenyl group and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- This compound’s antiproliferative activity against lung cancer cells (NCI-H522) suggests enhanced bioactivity compared to non-halogenated analogs .

- 5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1017399-00-6): The 4-methoxyphenyl group is electron-donating, reducing acidity and possibly improving cell permeability. However, such substituents may decrease binding affinity to targets requiring polar interactions .

Positional Isomerism

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid : The formyl group at position 5 and ethoxyphenyl at position 1 lead to ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution). This dynamic equilibrium impacts stability and reactivity, contrasting with the static ethyl and fluoro-methyl substituents in the target compound .

Substituent Effects at Position 5

- 5-Isopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1249152-67-7): The bulky isopropyl group increases hydrophobicity, while the trifluoroethyl substituent enhances metabolic stability. Such modifications are advantageous in drug design for prolonged half-life .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : The thiazole ring introduces zwitterionic character, improving solubility and antiproliferative activity (e.g., 40% growth inhibition in NCI-H522 cells) compared to purely aromatic analogs .

Coordination Chemistry and Material Science

Comparative Data Table

Activité Biologique

5-Ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its structure is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12FN3O2

- CAS Number : 1094246-15-7

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various pathogens. For instance, studies have shown that similar triazole compounds possess inhibitory effects on bacterial growth by disrupting cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects. Mechanistic investigations revealed that it could inhibit the NF-kB signaling pathway, a critical regulator of inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and prevent apoptosis in neuronal cells.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Triazole Derivative | 25 | ROS Inhibition |

| Control (No Treatment) | - | - |

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. The results indicated that the compound has a moderate inhibitory effect on AChE activity, suggesting potential applications in treating Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and BuChE, which are crucial in neurotransmission.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

- Modulation of Signaling Pathways : The inhibition of pathways such as NF-kB contributes to its anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using phenylacetylene, sodium azide, and methyl iodide, followed by oxidation of intermediates . For the target compound, a plausible route involves:

Cyclocondensation : Reacting 2-fluoro-5-methylphenyl azide with ethyl propiolate under Cu(I) catalysis to form the triazole core.

Hydrolysis : Converting the ester group to carboxylic acid using aqueous NaOH or H₂SO₄.

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | CuI, DMF, 80°C, 12h | ~65 | ≥95% | |

| 2 | 2M NaOH, reflux | ~85 | ≥98% |

Q. How can the molecular structure and geometry of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For triazole derivatives, SC-XRD parameters include:

Q. Example Metrics :

| Parameter | Value (Typical Range) | Source |

|---|---|---|

| R-factor | <0.05 | |

| C–C bond | 1.45–1.52 Å |

Complementary techniques like FT-IR (C=O stretch: 1680–1720 cm⁻¹) and NMR (¹³C: δ 160–165 ppm for COOH) further confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model:

Q. Example Data :

| Property | Calculated Value | Experimental (if available) | Source |

|---|---|---|---|

| HOMO (eV) | -6.2 | — | |

| LUMO (eV) | -1.8 | — | |

| Dipole Moment (Debye) | 3.5 | — |

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR).

Purity Analysis : Use LC-MS (≥98% purity) to exclude confounding impurities .

Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments.

Case Study :

A related triazole-carboxylic acid showed conflicting COX-2 inhibition results. Repetition under standardized conditions (pH 7.4, 37°C) resolved variability, confirming IC₅₀ = 1.2 µM .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced solubility?

Methodological Answer: SAR optimization involves:

Functional Group Modifications : Introduce polar groups (e.g., -OH, -NH₂) at the ethyl or phenyl positions.

Salt Formation : Convert the carboxylic acid to sodium or lysine salts for aqueous solubility .

Q. Example Derivatives and Solubility :

| Derivative | Aqueous Solubility (mg/mL) | LogP | Source |

|---|---|---|---|

| Parent Compound | 0.12 | 2.8 | |

| Sodium Salt | 8.7 | -0.5 | |

| 5-Ethyl-N-methylamide | 1.5 | 1.2 |

Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., protein-ligand binding)?

Methodological Answer:

NMR Titration : Monitor chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra upon ligand binding.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

Case Study :

For a triazole inhibitor binding to human serum albumin (HSA), ITC revealed Kd = 12 µM and ΔH = −8.2 kcal/mol, indicating enthalpy-driven binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.